Phenyl di-n-pentylphosphinate is classified as a phosphonate ester. It is synthesized through the reaction of phenyl phosphorodichloridate with n-pentyl magnesium bromide, leading to the formation of the desired product. This compound is recognized for its stability at physiological pH compared to its 4-nitrophenyl analogue and serves primarily as a reactivatable inhibitor of neuropathy target esterase (NTE) .
The synthesis of phenyl di-n-pentylphosphinate involves several key steps:
The synthesis can be summarized as follows:
Phenyl di-n-pentylphosphinate participates in various chemical reactions:
The mechanism by which phenyl di-n-pentylphosphinate inhibits NTE involves:
This mechanism highlights the importance of phenyl di-n-pentylphosphinate in studying enzyme kinetics and potential therapeutic applications.
Phenyl di-n-pentylphosphinate exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for use in biochemical assays and studies involving enzyme inhibition.
Phenyl di-n-pentylphosphinate has several significant applications:
Phenyl di-n-pentylphosphinate (chemical formula: C₁₆H₂₇O₂P; CAS Registry Number: 151930; PubChem CID: 151930) is an organophosphorus compound characterized by a central phosphorus atom bonded to one phenyl group (C₆H₅–) and two n-pentyl chains (CH₃(CH₂)₄–) via oxygen atoms, forming a phosphinate ester structure (P=O linkage) [1] [3]. Its systematic IUPAC name is phenyl pentylphosphonate, though it is commonly referenced using the phosphinate nomenclature. The molecular weight is 282.36 g/mol, and its structure exhibits tetrahedral geometry at the phosphorus center.
The pentyl chains confer distinctive physicochemical properties:
Table 1: Key Molecular Descriptors of Phenyl Di-n-pentylphosphinate
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₇O₂P |
| Molar Mass | 282.36 g/mol |
| Phosphorus Oxidation State | +3 (phosphinate) |
| Key Functional Groups | Phenyl group, n-pentyl chains, P=O bond |
| Chemical Class | Organophosphorus phosphinate ester |
Organophosphorus (OP) chemistry emerged prominently in the mid-20th century, driven by discoveries in pesticides (e.g., Schrader’s organophosphate insecticides) and neurotoxic agents [7]. Phosphinate esters like phenyl di-n-pentylphosphinate arose as structural analogs of neuropathic OP compounds (e.g., tri-aryl phosphates) but with tailored reactivity. Unlike irreversible neurotoxicants (e.g., diisopropyl fluorophosphate), phosphinates were engineered to exhibit reversible binding to serine hydrolases, enabling mechanistic studies without permanent enzyme inactivation [3] [5].
This compound was first synthesized in the late 1980s as part of efforts to:
NTE (also termed PNPLA6) is a membrane-associated serine hydrolase critical for lipid homeostasis in neurons. Its inhibition by neuropathic OP compounds triggers OP-induced delayed neurotoxicity (OPIDN), characterized by distal axon degeneration in the spinal cord and peripheral nerves [2]. Phenyl di-n-pentylphosphinate serves as a pivotal tool in this field due to:
A. Reversible Inhibition Mechanism
Unlike neuropathic OP esters (e.g., tri-ortho-cresyl phosphate), which form age-resistant adducts with NTE’s catalytic serine, phenyl di-n-pentylphosphinate forms a transient phospho-serine intermediate. This adduct undergoes spontaneous or nucleophile-assisted hydrolysis, restoring enzyme activity. This property allows researchers to:
B. Experimental Applications
Table 2: Comparison of NTE Inhibitors in Research
| Inhibitor Type | Binding to NTE | Neuropathic Potential | Research Utility |
|---|---|---|---|
| Neuropathic OP (e.g., TOCP) | Irreversible, aging | High | Toxicity modeling |
| Phenyl di-n-pentylphosphinate | Reversible | None | Mechanistic studies |
| Non-inhibitory OP | No binding | None | Negative controls |
Note: TOCP = Tri-ortho-cresyl phosphate. Data synthesized from [2] [3] [5].
Phenyl di-n-pentylphosphinate remains indispensable for interrogating NTE’s role in neurodegeneration beyond OPIDN, including hereditary spastic paraplegias linked to PNPLA6 mutations [2]. Its design exemplifies how targeted organophosphorus chemistry advances neurological research.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5